molecular formula C4H4Br2N2O2S2 B14677769 1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- CAS No. 27602-51-3

1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)-

Cat. No.: B14677769
CAS No.: 27602-51-3
M. Wt: 336.0 g/mol
InChI Key: LFPCSMIKTVQPJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is characterized by the formation of the thiadiazole ring, which is a key structural feature of the compound. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted thiadiazoles and sulfone derivatives.

Scientific Research Applications

1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting replication and transcription processes . In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing cell cycle arrest . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- can be compared with other similar compounds such as:

The uniqueness of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

27602-51-3

Molecular Formula

C4H4Br2N2O2S2

Molecular Weight

336.0 g/mol

IUPAC Name

2-(dibromomethyl)-5-methylsulfonyl-1,3,4-thiadiazole

InChI

InChI=1S/C4H4Br2N2O2S2/c1-12(9,10)4-8-7-3(11-4)2(5)6/h2H,1H3

InChI Key

LFPCSMIKTVQPJH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)C(Br)Br

Origin of Product

United States

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